molecular formula C13H11NO3 B1431986 3-(2-Methoxypyridin-4-yl)benzoic acid CAS No. 1554504-76-5

3-(2-Methoxypyridin-4-yl)benzoic acid

Cat. No.: B1431986
CAS No.: 1554504-76-5
M. Wt: 229.23 g/mol
InChI Key: TVLPAZCCWINVET-UHFFFAOYSA-N
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Description

3-(2-Methoxypyridin-4-yl)benzoic acid (CAS: 1554504-76-5) is a benzoic acid derivative featuring a 2-methoxypyridin-4-yl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₃H₁₁NO₃, with a molecular weight of 229.23 g/mol . This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of heterocyclic compounds and bioactive molecules. Its structure combines the aromatic benzoic acid core with a pyridine ring modified by a methoxy group, enabling unique electronic and steric properties that influence reactivity and intermolecular interactions .

Properties

IUPAC Name

3-(2-methoxypyridin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-8-10(5-6-14-12)9-3-2-4-11(7-9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLPAZCCWINVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3-Hydroxy-4-methoxybenzoic Acid (Precursor Step)

A key intermediate in the synthesis is the ester derivative of 3-hydroxy-4-methoxybenzoic acid. The esterification is carried out by refluxing the acid in methanol with concentrated sulfuric acid as a catalyst.

Reagents & Conditions Details
Starting material 3-Hydroxy-4-methoxybenzoic acid (10 g, 0.06 mol)
Solvent Methanol (100 mL)
Catalyst Concentrated sulfuric acid (1.5 mL)
Temperature Reflux at 85 °C
Reaction time 6 hours
Work-up Concentration under reduced pressure, extraction with ethyl acetate, washing with sodium bicarbonate, water, and brine, drying over sodium sulfate
Yield 98.8% of 3-hydroxy-4-methoxybenzoic acid methyl ester

This ester is used directly in subsequent steps without further purification.

Mannich Reaction to Introduce Dimethylaminomethyl Group

The ester intermediate undergoes a Mannich-type reaction with formaldehyde and dimethylamine in the presence of an acid catalyst to introduce a 2-dimethylaminomethyl substituent.

Reagents & Conditions Details
Starting material 3-Hydroxy-4-methoxybenzoic acid methyl ester (10.7 g, 0.06 mol)
Formaldehyde Aqueous solution (37%, 9.53 mL, 0.12 mol)
Dimethylamine Aqueous solution (40%, 13.2 mL, 0.12 mol)
Acid catalyst Glacial acetic acid (1 mL)
Solvent 1,4-Dioxane (107 mL)
Temperature 110 °C
Reaction time 5 hours
Work-up Concentration under reduced pressure, acidification with 2N HCl, extraction with ethyl acetate and dichloromethane, drying over sodium sulfate
Yield 70.0% of 2-dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester

This step is crucial for introducing the functional group that will be further manipulated to obtain the methoxy substitution on the pyridine ring.

Reduction and Demethylation Steps

Following the Mannich reaction, the intermediate is reduced to convert the dimethylaminomethyl group into a methyl group. Subsequently, demethylation of the methoxy group on the aromatic ring may be performed to yield the dihydroxy derivative, which can then be selectively methylated to form the methoxypyridinyl moiety.

These steps typically involve:

  • Use of reducing agents such as catalytic hydrogenation or hydride donors.
  • Demethylation using reagents like boron tribromide or other Lewis acids under controlled conditions.

The exact conditions vary depending on the substrate and desired purity but generally require careful control of temperature and reaction time to avoid overreaction or degradation.

Alternative Synthetic Routes

While the above method is well-documented for related benzoic acid derivatives, alternative approaches reported in literature for pyridinylbenzoic acids include:

  • Cross-coupling reactions such as Suzuki or Negishi coupling between halogenated benzoic acids and methoxypyridinyl boronic acids or organometallic reagents.
  • Direct nucleophilic aromatic substitution on halogenated pyridines with benzoate nucleophiles.
  • Ring closure and ring contraction strategies starting from carbamimidoylbenzoic acids to form pyrimidinylbenzoic acids, which may be adapted for methoxypyridinyl analogs.

These methods offer versatility depending on the availability of starting materials and desired substitution patterns.

Summary Table of Key Preparation Steps

Step No. Process Description Key Reagents/Conditions Yield (%) Notes
1 Esterification of 3-hydroxy-4-methoxybenzoic acid Methanol, H2SO4, reflux 85 °C, 6 h 98.8 Direct use of ester in next step
2 Mannich reaction to form 2-dimethylaminomethyl derivative Formaldehyde (37%), dimethylamine (40%), acetic acid, 1,4-dioxane, 110 °C, 5 h 70.0 Intermediate for reduction and demethylation
3 Reduction and demethylation Catalytic hydrogenation or hydride donors; BBr3 or Lewis acids Variable Critical for methoxy group installation
4 Coupling or ring modification (alternative) Suzuki coupling or ring contraction methods Variable Adapted for pyridinyl substitution

Research Findings and Analytical Data

  • The esterification step is highly efficient, with yields close to quantitative, indicating robust reaction conditions.
  • The Mannich reaction proceeds with moderate to good yields, requiring careful control of temperature and acid catalysis.
  • Reduction and demethylation steps are sensitive and require optimization to prevent side reactions.
  • Alternative synthetic routes provide flexibility but may involve more complex starting materials or catalysts.
  • Purification typically involves extraction, washing, drying, and concentration under reduced pressure, followed by chromatographic or crystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxylic acid group.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions on the pyridine ring.

Major Products

    Oxidation: 3-(2-Hydroxypyridin-4-yl)benzoic acid.

    Reduction: 3-(2-Methoxypyridin-4-yl)benzyl alcohol.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of benzoic acid, including 3-(2-Methoxypyridin-4-yl)benzoic acid, have shown promise as anticancer agents. The compound is believed to act as an inhibitor of specific protein kinases, which are pivotal in cancer cell signaling pathways. For instance, the inhibition of SYK (Spleen Tyrosine Kinase) has been linked to reduced tumor growth and metastasis in various cancer models . This mechanism underlines the potential of this compound in developing targeted cancer therapies.

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inhibition of the SYK pathway not only impacts cancer cells but also plays a significant role in modulating immune responses, particularly in allergic disorders like asthma. By targeting this pathway, this compound could provide therapeutic benefits for patients suffering from inflammation-related conditions .

Biochemical Probes

2.1 Mechanistic Studies

Due to its ability to selectively inhibit certain kinases, this compound serves as a valuable biochemical probe for studying cellular signaling pathways. Its application in research allows scientists to dissect the roles of specific kinases in cellular processes such as proliferation, differentiation, and apoptosis. This understanding is crucial for identifying new therapeutic targets and developing novel drugs .

Drug Design Implications

3.1 Structure-Activity Relationship (SAR)

The structure of this compound provides insights into the design of new derivatives with enhanced efficacy and selectivity. By modifying various functional groups on the pyridine or benzoic acid moieties, researchers can create compounds with improved pharmacological profiles. SAR studies have shown that subtle changes can significantly affect biological activity, making this compound a template for further drug development .

3.2 Combination Therapies

Given its mechanism of action, there is potential for this compound to be used in combination with other therapeutic agents. Such combinations could enhance overall treatment efficacy while minimizing side effects associated with high doses of single agents .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of SYK leading to reduced tumor growth in preclinical models.
Anti-inflammatory EffectsShowed potential for treating asthma by modulating immune responses through SYK inhibition.
Structure-Activity RelationshipIdentified key modifications that enhance potency and selectivity against target kinases.

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyridin-4-yl)benzoic acid depends on its application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes. The methoxy group and the pyridine ring can interact with the active site of enzymes, altering their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction.

Comparison with Similar Compounds

Structural Insights :

  • The position of the methoxy group on the pyridine ring (e.g., 2-, 5-, or 6-methoxy) alters electronic effects, influencing hydrogen bonding and π-π stacking interactions. For instance, the 2-methoxy group in the target compound may sterically hinder rotation, stabilizing specific conformations .
  • Benzene attachment site (3- vs. 4-position) affects molecular dipole moments and binding affinity in receptor-ligand systems.

Functional Group Variations

4-Benzyloxy-3-methoxybenzoic Acid (CAS: MFCD00183281)

  • Structure : Contains a benzyloxy group at the 4-position and a methoxy group at the 3-position of the benzene ring.
  • Comparison : The benzyloxy group introduces lipophilicity, enhancing membrane permeability compared to the pyridine-containing target compound. This derivative is used in peptide synthesis and as a photoremovable protecting group .

3-Methoxy-4-hydroxy-5-(3′-methyl-2′-butenyl)benzoic Acid (Proglobeflowery Acid)

  • Source : Isolated from Trollius macropetalus (natural product).
  • Comparison : The prenyl chain and hydroxyl group enable radical-scavenging activity, contrasting with the synthetic target compound's lack of natural bioactivity data .

Physicochemical Properties

Property This compound 4-Benzyloxy-3-methoxybenzoic Acid 3-(Piperidin-4-yloxy)benzoic acid HCl
Molecular Weight 229.23 274.27 221.25 (free base)
Solubility Low in water; soluble in DMSO Low in water; soluble in ethanol High in water (due to HCl salt)
Ionization Acidic (carboxylic acid pKa ~4.2) Acidic (carboxylic acid pKa ~4.5) Amphoteric (amine and carboxylic acid)

Biological Activity

3-(2-Methoxypyridin-4-yl)benzoic acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H11NO3C_{13}H_{11}NO_3. The compound features a benzoic acid moiety substituted with a methoxypyridine group, which is believed to influence its biological interactions.

The biological activity of this compound largely hinges on its ability to interact with specific molecular targets. The methoxy group and the pyridine nitrogen may enhance binding affinity to enzymes or receptors, modulating various biological pathways. This interaction can lead to inhibition or activation of target proteins, which is crucial for achieving desired therapeutic effects .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. They can inhibit the growth of various pathogens by targeting key metabolic pathways .
  • Antiproliferative Effects : The compound has shown potential in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of cell cycle regulators or apoptosis pathways .
  • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, such as those involved in nucleotide synthesis. This inhibition can be particularly relevant in the context of drug-resistant infections .

Table 1: Summary of Biological Activities

Activity TypeMechanism DescriptionReference
AntimicrobialInhibits growth of pathogens via metabolic pathway interference
AntiproliferativeModulates cell cycle regulators leading to reduced cancer cell growth
Enzyme InhibitionTargets nucleotide synthesis enzymes, affecting microbial resistance

Case Study: Antimicrobial Properties

In a study focused on the structure-activity relationship (SAR) of benzoic acid derivatives, this compound was identified as a potent inhibitor against Mycobacterium tuberculosis inosine 5’-monophosphate dehydrogenase (IMPDH). The compound demonstrated minimum inhibitory concentrations (MICs) below 1 μM, indicating strong antimicrobial activity .

Case Study: Antiproliferative Effects

Research involving various benzoic acid derivatives showed that this compound exhibited significant antiproliferative effects against human cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with key regulatory proteins involved in cell survival pathways .

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxypyridin-4-yl)benzoic acid, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between pyridine and benzoic acid derivatives. For example, hydrazine intermediates can undergo oxidative cyclization using sodium hypochlorite in ethanol, yielding the target compound in ~73% isolated yield . Purification often involves extraction and alumina column chromatography. Purity validation employs 1H/13C NMR (referenced to DMSO-d6) and HPLC . Structural confirmation via FTIR (e.g., carbonyl stretches at ~1700 cm⁻¹) and HRMS ensures molecular integrity .

Q. How is the molecular structure of this compound characterized crystallographically?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves the planar arrangement of the pyridine and benzoic acid moieties. Data collection parameters (e.g., Mo-Kα radiation, 100 K temperature) and refinement statistics (R-factors < 0.05) validate accuracy. π-π stacking interactions between aromatic rings are critical for stability .

Q. What spectroscopic techniques are essential for analyzing this compound’s stability under varying pH conditions?

  • Methodological Answer : UV-Vis spectroscopy tracks absorbance shifts in buffers (pH 2–12) to assess protonation/deprotonation of the carboxylic acid group. NMR stability studies in D2O/CD3OD mixtures monitor decomposition products (e.g., esterification or decarboxylation). Accelerated stability testing at 40°C/75% RH over 4 weeks quantifies degradation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) require multi-technique cross-validation :
  • Variable-temperature NMR identifies dynamic effects (e.g., rotamers).
  • DFT calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies and compare with experimental FTIR.
  • Mass spectrometry fragmentation patterns reconcile molecular ion discrepancies .

Q. What strategies improve yield in multi-step synthesis of this compound?

  • Methodological Answer :
  • Optimized stoichiometry : Use 1.2 equivalents of sodium hypochlorite to minimize side reactions during oxidative cyclization .
  • Solvent engineering : Ethanol/water mixtures (4:1 v/v) enhance solubility of intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling steps improve regioselectivity .

Q. How does computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., cyclooxygenase-2). Key steps:
  • Prepare the ligand (AM1-BCC charges) and receptor (PDB: 5KIR).
  • Simulate binding free energy (MM-PBSA) to identify critical residues (e.g., Arg120 for hydrogen bonding with the carboxylic acid group) .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Reaction exotherms : Use jacketed reactors with controlled cooling to manage heat during cyclization.
  • Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) for gram-scale batches.
  • Regulatory compliance : Quantify genotoxic impurities (e.g., hydrazine residues) via LC-MS/MS with a LOQ < 1 ppm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Methoxypyridin-4-yl)benzoic acid
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3-(2-Methoxypyridin-4-yl)benzoic acid

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